Isopropyl 8-amino-2,3-dimethylimidazolo[1,2-a]pyridine-6-carboxylic acid
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Overview
Description
Isopropyl 8-amino-2,3-dimethylimidazolo[1,2-a]pyridine-6-carboxylic acid is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.29 g/mol . This compound is known for its unique structure, which includes an imidazo[1,2-a]pyridine core, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 8-amino-2,3-dimethylimidazolo[1,2-a]pyridine-6-carboxylic acid typically involves the reaction of 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid with isopropyl alcohol under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability . The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 8-amino-2,3-dimethylimidazolo[1,2-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines . Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Isopropyl 8-amino-2,3-dimethylimidazolo[1,2-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of isopropyl 8-amino-2,3-dimethylimidazolo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways within cells . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to isopropyl 8-amino-2,3-dimethylimidazolo[1,2-a]pyridine-6-carboxylic acid include:
- 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid
- Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its unique isopropyl ester group, which can influence its chemical reactivity and biological activity . This structural feature may enhance its solubility, stability, and ability to interact with specific molecular targets .
Properties
Molecular Formula |
C13H17N3O2 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
8-amino-2,3-dimethyl-7-propan-2-ylimidazo[1,2-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C13H17N3O2/c1-6(2)10-9(13(17)18)5-16-8(4)7(3)15-12(16)11(10)14/h5-6H,14H2,1-4H3,(H,17,18) |
InChI Key |
RWFCZYGIHXKUGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C(=C(C2=N1)N)C(C)C)C(=O)O)C |
Origin of Product |
United States |
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